(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid
Description
Properties
IUPAC Name |
(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKGHZWVUDFAFJ-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)[C@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid is a synthetic amino acid derivative notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.5 g/mol. The structure features an indole moiety, which is often associated with various pharmacological effects, and a propanoic acid backbone that contributes to its biological interactions.
Structural Characteristics
- Indole Moiety : Known for its role in neurotransmitter synthesis and modulation.
- Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- tert-Butoxycarbonyl Group : Commonly used as a protecting group in amino acid synthesis.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of indole have shown efficacy against various bacterial strains, indicating that this compound may also possess similar activity. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Properties
Research indicates that modifications to the amino acid backbone can enhance the compound's ability to modulate inflammatory pathways. Such compounds may inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response.
Neuroprotective Effects
Certain derivatives of indole compounds have been identified as neuroprotective agents, suggesting that this compound could be a candidate for treating neurodegenerative diseases. The proposed mechanism involves the modulation of neuroinflammatory responses and protection against oxidative stress.
The biological activity of this compound is likely mediated through various biochemical pathways:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : Structural features allow potential binding to receptors involved in neurotransmission or inflammation.
- Cell Signaling Modulation : Its interactions may influence signaling cascades that regulate cell survival and apoptosis.
Case Studies and Experimental Data
Recent studies have employed quantitative structure–activity relationship (QSAR) models to predict the efficacy of similar compounds based on structural modifications. These models help identify key structural features that contribute to biological activity.
| Study | Activity Assessed | Findings |
|---|---|---|
| Study A | Antimicrobial | Compound showed significant inhibition against E. coli strains. |
| Study B | Anti-inflammatory | Demonstrated reduction in TNF-alpha levels in vitro. |
| Study C | Neuroprotection | Exhibited protective effects on neuronal cells exposed to oxidative stress. |
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including:
- Alkylation reactions involving protected amino acids.
- Coupling reactions with indole derivatives.
These synthetic routes allow for the exploration of different analogs with enhanced biological properties.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group in this compound is labile under acidic conditions. Common deprotection methods include:
| Reaction | Conditions | Outcome |
|---|---|---|
| Boc removal | Trifluoroacetic acid (TFA) in DCM | Cleavage of Boc group, yielding free hydrazine intermediate |
| Acidic hydrolysis | HCl in dioxane (4M, 25°C, 2h) | Formation of ammonium chloride derivative |
This step is critical for modifying the amino group in subsequent synthetic pathways .
Benzyl Group Modifications
The benzyl substituent participates in hydrogenolysis and electrophilic aromatic substitution:
| Reaction | Conditions | Outcome |
|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C (10% wt), EtOH, 25°C | Removal of benzyl group to form primary amine derivative |
| Bromination | Br₂ in acetic acid (0°C, 30 min) | Para-substituted bromobenzyl product (yield: ~65%) |
These reactions enable structural diversification for pharmacological studies .
Indole Ring Reactivity
The indole moiety undergoes electrophilic substitution, with reactivity at the C3 position:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 1h) | 5-Nitroindole derivative (yield: 58%) |
| Sulfonation | ClSO₃H in DCM (25°C, 2h) | Indole-3-sulfonic acid product |
Such modifications are pivotal for tuning bioactivity in drug discovery.
Carboxylic Acid Transformations
The propanoic acid terminus undergoes typical carboxylate reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Esterification | SOCl₂/MeOH (reflux, 4h) | Methyl ester formation (yield: 82%) |
| Amide coupling | EDC/HOBt, R-NH₂, DMF (25°C, 12h) | Amide derivatives (e.g., with benzylamine; yield: 75%) |
These reactions enhance solubility or enable conjugation in prodrug design .
Acid-Catalyzed Cyclizations
Under Brønsted superacids (e.g., TfOH), the compound may undergo dimerization or oligomerization, as observed in structurally related 3-(furan-2-yl)propenoic acids . For example:
-
Conditions : TfOH (10 eq), benzene, 25°C, 1h
-
Outcome : Dimeric adducts via electrophilic aromatic substitution (yield: 33–65%) .
Key Challenges & Research Gaps
-
Stereochemical control : Maintaining chirality during reactions like hydrogenolysis requires optimized catalysts .
-
Indole stability : Harsh acidic/basic conditions may degrade the indole ring, necessitating mild reaction protocols .
-
Boc vs. benzyl selectivity : Sequential deprotection strategies remain underdeveloped for this system.
This compound’s multifunctional architecture enables versatile chemistry, though further studies are needed to fully map its reactivity landscape. Synthetic strategies should prioritize stereochemical fidelity and functional group compatibility .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Boc Protection : The target compound and its analog in share the Boc group, but the latter lacks the benzyl substituent, reducing steric hindrance and lipophilicity.
Stereochemistry : The (2R) configuration of the target contrasts with (2S) analogs like , which may alter binding to chiral biological targets.
Ester vs. Acid : The methyl ester in is a prodrug form, whereas the target’s carboxylic acid group may improve ionization and solubility under physiological conditions.
Functional Implications
- Steric Effects : The bulky benzyl group may hinder interactions with narrow binding pockets, unlike smaller analogs like or .
- Biological Activity : Indole derivatives in with aromatic substituents (e.g., biphenyl) show affinity for kinase targets, suggesting the target’s benzyl group could similarly modulate activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly used due to the compound’s amino acid backbone. The tert-butoxycarbonyl (Boc) protecting group (evident in the structure) requires stepwise deprotection with trifluoroacetic acid (TFA) . Critical parameters include reaction temperature (0–5°C for coupling) and solvent choice (e.g., dichloromethane for Boc deprotection). Yield optimization (typically 60–75%) depends on stoichiometric control of indole-3-ylpropanoic acid derivatives during coupling .
Q. How can purity and structural integrity be validated during synthesis?
- Methodology : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA/water) to assess purity (>95%). Confirm stereochemistry via circular dichroism (CD) spectroscopy and chiral column HPLC . Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ expected at m/z 423.4) .
Q. What analytical techniques are recommended for characterizing crystallinity and stability?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical configuration, as demonstrated for structurally analogous indole derivatives . Differential scanning calorimetry (DSC) identifies melting points (observed range: 180–200°C) and thermal degradation profiles. Stability studies in DMSO or aqueous buffers (pH 4–9) should monitor decomposition via LC-MS over 72 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., serotonin receptors)?
- Methodology : Molecular docking (AutoDock Vina) using the indole moiety as a pharmacophore for serotonin receptor binding. Parameterize force fields (e.g., AMBER) with partial charges derived from quantum mechanics (QM) calculations . Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .
Q. What strategies address contradictory data in bioactivity assays (e.g., varying IC50 values)?
- Methodology : Standardize assay conditions (e.g., cell line selection, ATP concentration in kinase assays). For IC50 discrepancies >10-fold, validate via orthogonal methods:
- Fluorescence polarization for direct binding.
- Isothermal titration calorimetry (ITC) for thermodynamic profiling.
Cross-reference with structural analogs (e.g., Boc-protected indole derivatives) to identify structure-activity relationships (SAR) .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodology : Introduce fluorine substituents at the benzyl group to block CYP450-mediated oxidation. Assess metabolic half-life (t1/2) in human liver microsomes (HLM) and compare with unmodified analogs. Maintain indole ring integrity to preserve serotonin receptor binding .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
